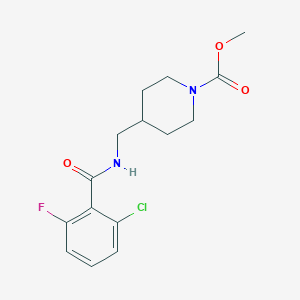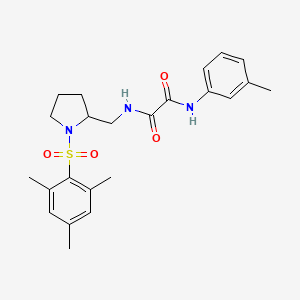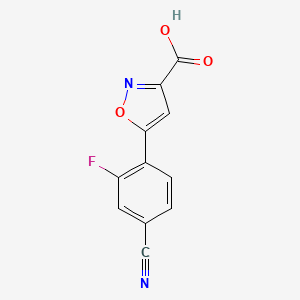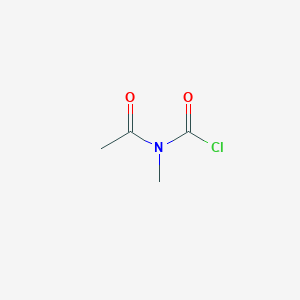![molecular formula C20H17N3O4S2 B2818787 3,4-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 863594-56-3](/img/structure/B2818787.png)
3,4-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a novel and potent PI3K inhibitor . It has a complex structure that includes a thiazolo[5,4-b]pyridine core, which is a biologically relevant heterocyclic scaffold .
Synthesis Analysis
The synthesis of thiazolo[5,4-b]pyridines involves modern synthetic techniques starting from thiazole or thiazolidine derivatives followed by pyridine annulation . This results in the target fused thiazolo[5,4-b]pyridines .Molecular Structure Analysis
The molecular structure of this compound is complex and involves multiple reactive sites which enable its wide-range modifications leading to the series on novel polyfunctional analogs .Chemical Reactions Analysis
The compound shows potent PI3K inhibitory activity, and the IC50 of a representative compound could reach to 3.6 nm . The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .Aplicaciones Científicas De Investigación
Antioxidant Properties
Thiazolo[4,5-b]pyridines exhibit potent antioxidant activity. Their ability to scavenge free radicals and protect cells from oxidative stress makes them valuable candidates for developing antioxidant therapies .
Antimicrobial Activity
Several novel thiazolo[4,5-b]pyridines have been identified as effective antimicrobial agents. These compounds demonstrate activity against bacteria, fungi, and other pathogens, making them promising candidates for combating infections .
Herbicidal Effects
Thiazolo[4,5-b]pyridines have also shown herbicidal properties. Their impact on plant growth and development makes them relevant for agricultural applications, particularly in weed control .
Anti-inflammatory Potential
Studies indicate that thiazolo[4,5-b]pyridines possess anti-inflammatory effects. These compounds may modulate inflammatory pathways and could be explored further for managing inflammatory conditions .
Antifungal Properties
Certain thiazolo[4,5-b]pyridines exhibit antifungal activity. Investigating their mechanisms of action and specificity against fungal pathogens could lead to novel antifungal drugs .
Antitumor Activity
Thiazolo[4,5-b]pyridines have been evaluated for their antitumor potential. Researchers have identified compounds within this class that show promise in inhibiting cancer cell growth and proliferation .
Histamine H3 Receptor Antagonism
Some thiazolo[4,5-b]pyridines act as histamine H3 receptor antagonists. Understanding their interactions with histamine receptors may contribute to drug development for neurological and immune-related disorders .
Mecanismo De Acción
Target of Action
The primary target of the compound 3,4-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is Phosphoinositide 3-Kinases (PI3Ks) . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .
Mode of Action
The compound interacts with its target, PI3Ks, by inhibiting their activity . The electron-deficient aryl group in the compound results in a more acidic sulfonamide NH proton, which is able to make a stronger charged interaction with Lys802 in PI3Kα . This interaction inhibits the enzymatic activity of PI3Ks, leading to a decrease in the downstream signaling pathways that they regulate .
Biochemical Pathways
The inhibition of PI3Ks affects several downstream pathways. PI3Ks are involved in the activation of AKT, a serine/threonine-specific protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration. Therefore, the inhibition of PI3Ks by the compound can lead to a decrease in AKT activation and subsequently affect these cellular processes .
Pharmacokinetics
The compound’s potent inhibitory activity against pi3ks suggests that it may have good bioavailability .
Result of Action
The result of the compound’s action is a decrease in the activation of downstream signaling pathways regulated by PI3Ks. This can lead to changes in various cellular processes, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .
Direcciones Futuras
Propiedades
IUPAC Name |
3,4-dimethoxy-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S2/c1-26-17-10-9-15(12-18(17)27-2)29(24,25)23-14-7-5-13(6-8-14)19-22-16-4-3-11-21-20(16)28-19/h3-12,23H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEWGXYFXQPJHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(E)-3-phenylprop-2-enyl]sulfanyl-5-[5-[(E)-3-phenylprop-2-enyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]-4-prop-2-enyl-1,2,4-triazole](/img/structure/B2818707.png)
![3-(4-methoxybenzyl)-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2818708.png)

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2818711.png)

![8-(3-Bromophenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2818714.png)
![(2Z)-7-{[butyl(methyl)amino]methyl}-2-(2,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B2818715.png)
![N-(2-{[5-chloro-6-(propan-2-yloxy)pyridin-3-yl]formamido}ethyl)prop-2-enamide](/img/structure/B2818716.png)




![1-Prop-2-enoyl-N-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]piperidine-4-carboxamide](/img/structure/B2818723.png)
